molecular formula C9H6BrN3O B2421451 4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one CAS No. 2251053-99-1

4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one

Cat. No.: B2421451
CAS No.: 2251053-99-1
M. Wt: 252.071
InChI Key: DFXPKIBWNKVHRU-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains both pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one typically involves the bromination of 2-(pyridin-4-yl)pyridazin-3(2H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)pyridazin-3(2H)-one: Lacks the bromine substituent, which can affect its reactivity and applications.

    4-Chloro-2-(pyridin-4-yl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    4-Iodo-2-(pyridin-4-yl)pyridazin-3(2H)-one: Contains an iodine atom, which can influence its use in coupling reactions due to the different reactivity of iodine compared to bromine.

Uniqueness

4-Bromo-2-(pyridin-4-yl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.

Properties

IUPAC Name

4-bromo-2-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-8-3-6-12-13(9(8)14)7-1-4-11-5-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXPKIBWNKVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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